molecular formula C6H10O6S B1518298 3-(2-Methoxy-2-oxoethanesulfonyl)propanoic acid CAS No. 1156663-75-0

3-(2-Methoxy-2-oxoethanesulfonyl)propanoic acid

Cat. No.: B1518298
CAS No.: 1156663-75-0
M. Wt: 210.21 g/mol
InChI Key: PAQDCOIWLGCJFY-UHFFFAOYSA-N
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Description

3-(2-Methoxy-2-oxoethanesulfonyl)propanoic acid is a chemical compound with the molecular formula C6H10O6S. It is characterized by its sulfonyl group attached to a propanoic acid backbone, which includes a methoxy group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxy-2-oxoethanesulfonyl)propanoic acid typically involves the reaction of propanoic acid with methoxyethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process may also include purification steps to remove impurities and ensure the high purity of the final product. Advanced techniques such as chromatography and recrystallization may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methoxy-2-oxoethanesulfonyl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or aldehydes.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Methoxy-2-oxoethanesulfonyl)propanoic acid has several applications in scientific research, including:

  • Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

  • Biology: The compound may be utilized in biochemical assays to study enzyme activities.

  • Industry: It can be employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2-Methoxy-2-oxoethanesulfonyl)propanoic acid exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor or substrate for certain enzymes. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Methoxyethanesulfonic acid

  • Propanoic acid derivatives

  • Sulfonyl-containing acids

Uniqueness: 3-(2-Methoxy-2-oxoethanesulfonyl)propanoic acid is unique due to its specific structural features, which include the methoxy group and the sulfonyl group attached to the propanoic acid backbone

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Properties

IUPAC Name

3-(2-methoxy-2-oxoethyl)sulfonylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6S/c1-12-6(9)4-13(10,11)3-2-5(7)8/h2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQDCOIWLGCJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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